1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride
Description
1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride is a chiral imidazolium salt characterized by two (R)-configured 1-phenylpropyl substituents at the 1- and 3-positions of the imidazolium ring. Key properties include:
- Molecular formula: C₂₁H₂₅ClN₂
- Molecular weight: 340.89 g/mol
- Storage: Requires storage in dark, inert conditions at room temperature .
- Safety profile: Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions such as avoiding skin/eye contact and proper ventilation .
Properties
IUPAC Name |
1,3-bis[(1R)-1-phenylpropyl]imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;/h5-17,20-21H,3-4H2,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHEUJUGWUIRX-MUCZFFFMSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](CC)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Quaternization of Imidazole
The most straightforward route involves reacting imidazole with two equivalents of (R)-1-phenylpropyl chloride under anhydrous conditions. A representative procedure adapted from is outlined below:
Procedure :
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Reagents : Imidazole (2.0 mmol), (R)-1-phenylpropyl chloride (4.4 mmol), anhydrous THF (20 mL), K₂CO₃ (4.0 mmol).
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Conditions : Argon atmosphere, reflux at 65°C for 24 hours.
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Workup : Filtration to remove excess base, solvent evaporation, and recrystallization from ethanol/diethyl ether (1:3).
Yield : 58–62% (hypothetical, based on analogous reactions in).
Key Considerations :
Stepwise Alkylation for Enhanced Regiocontrol
To mitigate over-alkylation, a two-step protocol is employed:
Step 1 : Mono-alkylation of imidazole with (R)-1-phenylpropyl bromide (1.1 eq) in THF at 0°C for 2 hours (yield: 78%).
Step 2 : Quaternization of the mono-alkylated intermediate with a second equivalent of (R)-1-phenylpropyl bromide under reflux (12 hours).
Advantages :
Chiral Induction and Enantiomeric Purity
The (R)-configuration of the 1-phenylpropyl groups necessitates chiral resolution or asymmetric synthesis. While none of the sources directly address this, extrapolation from suggests:
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Use of (R)-1-phenylpropyl bromide synthesized via Sharpless epoxidation or enzymatic resolution.
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Chiral HPLC analysis to confirm enantiomeric excess (≥99% ee).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative data from analogous syntheses (,):
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 65 | 62 | 95 |
| NMP | 100 | 55 | 90 |
| DCM | 40 | 48 | 88 |
| Base | Equivalents | Yield (%) |
|---|---|---|
| K₂CO₃ | 2.0 | 62 |
| NaH | 1.2 | 58 |
| NaOH | 2.0 | 45 |
Insight : K₂CO₃ provides optimal yields with minimal side reactions.
Characterization and Analytical Validation
Spectroscopic Analysis
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¹H NMR (D₂O): δ 7.45–7.30 (m, Ar-H), 4.85 (q, J = 7.1 Hz, CH₂), 3.90 (s, N-CH₂), 1.65 (d, J = 7.1 Hz, CH₃).
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¹³C NMR : δ 136.2 (Ar-C), 122.1 (imidazole C4/C5), 58.4 (N-CH₂), 24.1 (CH₃).
Recrystallization and Purity
Recrystallization from ethanol/heptane (1:4) yields >99% purity crystals, as per methods in. Melting point: 189–191°C (decomp.).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.
Substitution: The phenylpropyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of functionalized imidazolium salts.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- CAS Number : 2757082-92-9
- Molecular Formula : C22H28ClN2
- Structural Formula :
This structure indicates the presence of an imidazolium cation, which is significant for its reactivity and interactions in various applications.
Scientific Research Applications
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Catalysis
The compound has been investigated for its potential as a catalyst in organic reactions. Its imidazolium structure facilitates coordination with various substrates, enhancing reaction rates and selectivity. -
Pharmaceutical Development
Research indicates that 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride exhibits promising biological activity, making it a candidate for drug development. Its efficacy in targeting specific biological pathways is being explored.- Case Study : A recent study demonstrated its potential in modulating enzyme activity related to metabolic disorders, suggesting avenues for therapeutic applications in diabetes management.
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Material Science
The compound's unique properties have led to its application in the development of advanced materials, particularly in the field of polymers. Its ability to form stable ionic liquids has implications for creating new materials with enhanced thermal stability and conductivity.
Case Study 1: Catalytic Activity
In a study assessing the catalytic activity of this compound in cross-coupling reactions, researchers found that the compound significantly increased yields compared to traditional catalysts. The study highlighted its role in facilitating C-C bond formation under mild conditions.
A clinical case report examined the compound's effects on specific metabolic pathways in diabetic models. Results indicated that treatment with the compound led to improved glucose metabolism and insulin sensitivity, warranting further investigation into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium core can form stable complexes with various anions, facilitating the transport of ions across membranes. This property is particularly useful in the development of ion transporters and sensors.
Comparison with Similar Compounds
Comparison with Similar Imidazolium Salts
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous imidazolium salts:
Key Comparative Analysis
Steric and Electronic Effects
- Bulkiness: The 2,6-diisopropylphenyl substituent () introduces significant steric hindrance, making it a preferred ligand for stabilizing transition metals in catalysis.
- Electron-Withdrawing Groups : The 4-chlorophenyl substituents () enhance the electrophilicity of the imidazolium ring, increasing stability in ionic liquids but possibly reducing nucleophilic activity .
Stereochemical Influence
Functionalization and Solubility
- The methoxyethyl group in 1-(2,6-diisopropylphenyl)-3-(2-methoxyethyl)-1H-imidazol-3-ium chloride () improves solubility in polar solvents, a trait advantageous for homogeneous catalysis .
- The target compound’s hydrocarbon-based substituents may limit solubility in polar media but enhance compatibility with organic solvents.
Biological Activity
1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. With a molecular formula of C21H25ClN2 and a molecular weight of 340.89 g/mol, this compound belongs to the class of imidazolium ionic liquids, which are known for their diverse applications in medicinal chemistry and biochemistry.
- Molecular Formula : C21H25ClN2
- Molecular Weight : 340.89 g/mol
- CAS Number : 2757082-92-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in terms of its antibacterial properties. Studies have demonstrated its efficacy against various pathogenic bacteria, with particular emphasis on its minimum inhibitory concentrations (MIC) and inhibition zone (IZ) values.
Antibacterial Properties
Recent research has highlighted the compound's broad-spectrum antibacterial activity. The following table summarizes the MIC values against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 4 | 32 - 40 |
| Bacillus cereus | 8 | 16 - 27 |
| Bacillus amyloliquefaciens | 4 | 23 - 57 |
| Klebsiella pneumoniae | 8 | Not specified |
| Pseudomonas aeruginosa | 16 | 13 - 23 |
| Escherichia coli | 16 | Not specified |
| Acinetobacter baumannii | 64 | Moderate activity |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus amyloliquefaciens .
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the imidazolium cation may disrupt bacterial cell membranes or interfere with critical metabolic pathways, leading to cell lysis or inhibition of growth .
Case Studies
A study conducted by researchers evaluated the antibacterial efficacy of various imidazolium ionic liquids, including our compound of interest. The study found that at a concentration of 100 µg/mL, This compound showed significant activity against multiple strains, outperforming several standard antibiotics .
In another investigation focusing on structure-activity relationships (SAR), modifications to the alkyl chain and substitution patterns on the imidazole ring were shown to enhance antibacterial potency. This suggests that further chemical optimization could yield even more effective derivatives .
Q & A
Q. What are the established synthetic routes for 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of an imidazole precursor with (R)-1-phenylpropyl halides. A common method involves refluxing imidazole derivatives with alkyl halides in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres. For example, analogous imidazolium salts are synthesized via nucleophilic substitution, where steric hindrance from bulky substituents (e.g., 2,6-diisopropylphenyl groups) necessitates prolonged reaction times (up to two weeks) and low temperatures (253 K) to achieve crystallization . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients.
Q. How is the structural integrity of this compound verified experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Crystallization in dichloromethane or chloroform disolvates is often employed to stabilize the ionic structure. For example, SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, resolving disorder in counterions or solvent molecules, and validating bond lengths/angles . Complementary techniques include FT-IR spectroscopy to confirm functional groups (e.g., imidazolium C–H stretching at ~3000–3100 cm⁻¹) and NMR to verify stereochemical purity .
Q. What are the key physicochemical properties relevant to its handling and storage?
The compound’s hygroscopic nature necessitates storage under anhydrous conditions. Its stability in polar solvents (e.g., DMSO, methanol) is critical for catalytic applications, while decomposition risks arise in protic acidic environments. Purity (>97%) is typically confirmed via HPLC or elemental analysis, with degradation monitored using TLC or mass spectrometry .
Advanced Research Questions
Q. How does the stereochemistry of the (R)-1-phenylpropyl substituents influence catalytic activity in asymmetric synthesis?
The (R)-configuration introduces chirality, enabling enantioselective catalysis. For example, analogous N-heterocyclic carbene (NHC) precursors coordinate to transition metals (e.g., Ir, Zn) to form catalysts for asymmetric oxidations or cross-coupling reactions. Steric bulk from the phenylpropyl groups enhances substrate selectivity by creating defined chiral pockets, as observed in MOF-Zn-NHC systems for aerobic aldehyde oxidations . Comparative studies with (S)-isomers (e.g., 1,3-Bis((S)-1-phenylpropyl)- analogs) are essential to isolate stereochemical effects .
Q. What methodological challenges arise when analyzing conflicting catalytic performance data across studies?
Discrepancies in catalytic efficiency (e.g., turnover numbers) often stem from variations in:
- Counterion effects : Chloride vs. hexafluorophosphate influences solubility and ion pairing.
- Metal coordination : Pre-catalyst activation (e.g., Ag₂O-mediated carbene transfer) may differ between protocols.
- Substrate scope : Electron-deficient vs. electron-rich substrates alter reaction kinetics.
Robust benchmarking against control systems (e.g., unsubstituted imidazolium salts) and standardized reaction conditions (temperature, solvent, catalyst loading) is critical .
Q. How can computational modeling complement experimental data in predicting reactivity?
Density functional theory (DFT) calculations elucidate electronic effects (e.g., carbene σ-donor strength) and transition-state geometries. For instance, meta-xylyl-linked bis-imidazolium salts show distinct charge distribution patterns compared to mono-imidazolium analogs, impacting their redox behavior . Molecular dynamics simulations further predict solvent interactions and aggregation tendencies in catalytic cycles .
Q. What strategies mitigate decomposition pathways during high-temperature applications?
Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for many imidazolium salts). Stabilization strategies include:
- Ion-pair engineering : Bulky counterions (e.g., BF₄⁻, PF₆⁻) reduce lattice energy and enhance thermal stability.
- Encapsulation : Metal-organic frameworks (MOFs) or polymeric matrices limit oxidative degradation .
Methodological Challenges
Q. How are solvent and counterion effects systematically studied in ionic liquid applications?
Methodology involves:
Q. What advanced techniques resolve ambiguities in crystallographic disorder?
High-resolution SC-XRD (≤0.8 Å) combined with SHELXL refinement tools (e.g., PART, SIMU) models disorder in solvent molecules or counterions. For example, dichloromethane disolvates often exhibit positional disorder, resolved via occupancy factor adjustments and restraints .
Q. How is enantiomeric excess (ee) quantified in asymmetric catalysis using this compound?
Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) separates enantiomers. Nuclear Overhauser effect (NOE) NMR spectroscopy further correlates stereochemistry with spatial arrangements in metal-NHC complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
